ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate
Description
Ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a substituted indole derivative characterized by a carbamothioylamino group at position 3 of the indole ring and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-25-18(24)17-16(12-7-4-5-9-15(12)21-17)23-19(26)22-14-10-6-8-13(20)11(14)2/h4-10,21H,3H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLGQQUVYIMRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the ethyl ester and carbamothioyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
Ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Scientific Research Applications
1. Biochemical Pharmacology
- Urease Inhibition : Ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate has been studied as a potent urease inhibitor. Urease is an enzyme implicated in conditions such as kidney stones and peptic ulcers. The compound demonstrated an IC50 range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, significantly lower than the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) .
2. Coordination Chemistry
- Metal Complexation : The thiourea derivatives exhibit multiple binding sites, making them suitable ligands for complexation with transition metals. This property can be utilized in developing new materials or catalysts .
3. Pharmaceutical Chemistry
- Potential Drug Development : Given its biological activities, this compound is being explored for use in pharmaceuticals targeting various diseases due to its anti-inflammatory and antioxidant properties .
Case Study 1: Urease Inhibition
A study evaluated the inhibitory effects of this compound on urease activity using enzyme kinetics assays. The results indicated a strong binding affinity and inhibition, suggesting its potential as a therapeutic agent against urease-related disorders.
Case Study 2: Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. A series of tests against various bacterial strains revealed significant inhibition zones, indicating the compound's effectiveness as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | IC50 (μM) | Remarks |
|---|---|---|
| Urease Inhibition | 0.0019 - 0.0532 | Potent inhibitor compared to standard thiourea |
| Antimicrobial Activity | Varies by strain | Significant inhibition observed |
| Antioxidant Activity | Not quantified | Potential for further exploration |
Mechanism of Action
The mechanism of action of ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Indole Derivatives
| Compound Name | Substituents (Indole Positions) | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound* | 3: Carbamothioylamino (3-Cl-2-MePh); 2: Ethyl ester | Likely C₁₉H₁₈ClN₃O₂S | ~404 g/mol | Carbamothioyl, ethyl ester, chloro |
| Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | 6: NH₂; 2: Ph; 3: Ethyl ester | C₁₇H₁₆N₂O₂ | 280.326 g/mol | Amino, phenyl, ethyl ester |
| Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate | 3: Cyclohexyl; 2: 2-OH-Ph; 6: Methyl ester | Likely C₂₃H₂₃NO₃ | ~361 g/mol | Cyclohexyl, hydroxyphenyl, methyl ester |
| Methyl 1-methyl-β-carboline-3-carboxylate | β-carboline core; 3: Methyl ester | C₁₄H₁₂N₂O₂ | 240.26 g/mol | β-carboline, methyl ester |
*Note: The target compound’s exact molecular formula and weight are inferred from structural analogs due to lack of direct evidence.
Key Observations:
Substituent Diversity: The target compound uniquely incorporates a carbamothioyl group (N–C(=S)–NH–), which distinguishes it from analogs with simpler amino (e.g., 6-amino in ) or alkyl/aryl substituents. This group may enhance metal-binding capacity or alter solubility compared to amide analogs . Ethyl vs.
Spectroscopic Signatures: 1H-NMR: reports δ 9.17 (s, C4H) and δ 11.62 (bs, N9H) for a β-carboline derivative, highlighting distinct aromatic and NH proton environments. For the target compound, the thiourea moiety (N–C(=S)–NH–) would likely show broad NH signals near δ 10–12 . 13C-NMR: notes δ 144.88 (C-NH₂) for an indole derivative; the carbamothioyl carbon (C=S) in the target compound would resonate at ~δ 170–180 ppm .
Implications of Structural Differences
- Solubility and Stability : The chloro and methyl groups on the phenyl ring in the target compound may reduce aqueous solubility compared to hydroxylated analogs (e.g., ’s 2-hydroxyphenyl). The thiourea group is prone to hydrolysis under acidic/basic conditions, necessitating stability studies .
- This contrasts with the β-carboline core in , which is linked to neuroactive effects .
Biological Activity
Ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as a urease inhibitor. Urease is an enzyme associated with various pathological conditions, including kidney stones and certain infections. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H18ClN3O2S
- Molecular Weight : 387.88 g/mol
- CAS Number : 686736-65-2
The compound is a derivative of thiourea and features a complex structure that contributes to its biological activity.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the thiourea backbone. Characterization techniques such as FT-IR, ^1H-NMR, and ^13C-NMR have been employed to confirm the structure and purity of the synthesized compounds.
Urease Inhibition
Research has shown that derivatives of this compound exhibit significant urease inhibitory activity. The IC50 values for these compounds range from 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM, indicating potent inhibition compared to standard thiourea, which has an IC50 of 4.7455 ± 0.0545 μM . This suggests that this compound could be a promising candidate for further development as a urease inhibitor.
Free Radical Scavenging Activity
The antioxidant potential of the compound has also been evaluated through DPPH free radical scavenging assays. Some derivatives exhibited substantial scavenging activity comparable to Vitamin C, indicating their potential use in mitigating oxidative stress .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 3-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-1H-indole-2-carboxylate, and what analytical methods validate its purity?
- Methodology :
- Synthesis : Use a multi-step approach starting with indole-2-carboxylate derivatives. Introduce the carbamothioylamino group via coupling reactions with 3-chloro-2-methylphenyl isothiocyanate under inert conditions (e.g., nitrogen atmosphere). Optimize reaction temperatures (e.g., 60–80°C) and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation .
- Characterization : Confirm structure via -NMR and -NMR to resolve indole protons and carbamate/carbamothioyl groups. Use HPLC (≥98% purity threshold) and mass spectrometry (high-resolution MS) for molecular weight validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Waste Management : Segregate waste in labeled containers for halogenated organics. Collaborate with certified waste disposal services to mitigate environmental contamination .
- Emergency Response : For skin contact, wash with soap and water; for eye exposure, rinse with saline solution for 15 minutes. Consult SDS for specific first-aid measures .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Storage : Store at -20°C in amber vials to prevent photodegradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) .
- Analytical Monitoring : Use LC-MS to detect degradation products. Track changes in UV-Vis absorbance (e.g., λmax shifts) as indicators of structural alterations .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support this optimization?
- Methodology :
- SAR Studies : Replace the 3-chloro-2-methylphenyl group with electron-withdrawing/donating substituents (e.g., nitro, methoxy) to modulate electronic effects. Assess cytotoxicity against cancer cell lines (e.g., MTT assay) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases). Apply DFT calculations to optimize carbamothioyl group geometry for target interactions .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., antiviral vs. cytotoxic effects)?
- Methodology :
- Dose-Response Analysis : Conduct dose-ranging studies (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds. Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways. Validate via siRNA knockdown of suspected targets .
Q. What methodologies evaluate the environmental fate and ecological risks of this compound?
- Methodology :
- Degradation Studies : Simulate aqueous hydrolysis (pH 4–9) and UV photolysis to quantify half-lives. Use LC-MS/MS to identify transformation products .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC50) and algae (Chlorella vulgaris, growth inhibition assays). Model bioaccumulation potential using logP values .
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodology :
- Process Chemistry : Implement flow chemistry for controlled reagent mixing and heat dissipation. Monitor reaction progress in real-time via inline FTIR .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil MP for metal removal) and optimize column chromatography gradients (e.g., hexane/ethyl acetate) for impurity separation .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) in detail. Use internal reference standards for analytical calibration .
- Interdisciplinary Collaboration : Partner with environmental scientists for ecotoxicology assays and computational chemists for in silico modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
